molecular formula C41H83N10O17P3S B1504400 triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-(2-icosanoylsulfanylethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate CAS No. 799812-91-2

triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-(2-icosanoylsulfanylethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

Cat. No.: B1504400
CAS No.: 799812-91-2
M. Wt: 1113.1 g/mol
InChI Key: FCQFGWHSMZFGCX-LEEULGQNSA-N
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Description

This compound is a triazanium salt conjugated to a highly modified nucleoside phosphate. Its structure includes:

  • 6-Aminopurine (adenine) base: A nucleobase critical for nucleic acid interactions .
  • Oxolane (tetrahydrofuran) ring: A sugar moiety with stereochemical specificity (2R,3R,5R) .
  • Lipophilic icosanoyl tail: A 20-carbon thioether chain (2-icosanoylsulfanylethylamino) that confers membrane-binding properties .
  • Triazanium cation: A protonated triazane group (NH₂NHNH₃⁺) that stabilizes the molecule in salt form .

Key Applications: Likely designed for targeted drug delivery or nucleotide-based therapies due to its hybrid hydrophilic-lipophilic structure.

Properties

IUPAC Name

triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-(2-icosanoylsulfanylethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H74N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h28-30,34-36,40,51-52H,4-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3/t30-,34?,35+,36+,40-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQFGWHSMZFGCX-LEEULGQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H83N10O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677195
Record name triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-(2-icosanoylsulfanylethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1113.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799812-91-2
Record name triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-(2-icosanoylsulfanylethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20:0 Coenzyme A involves the acylation of coenzyme A with arachidic acid. This process typically requires the activation of arachidic acid to its corresponding acyl chloride, followed by its reaction with coenzyme A in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of 20:0 Coenzyme A may involve enzymatic methods where specific enzymes catalyze the formation of the compound from coenzyme A and arachidic acid. These methods are often preferred due to their higher specificity and yield .

Chemical Reactions Analysis

Types of Reactions: 20:0 Coenzyme A undergoes various biochemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

20:0 Coenzyme A exerts its effects by participating in various metabolic pathways. It acts as a carrier of acyl groups, facilitating their transfer to other molecules. This process is crucial for the synthesis and degradation of fatty acids, as well as the production of energy . The molecular targets include enzymes such as acyl-CoA dehydrogenase and acyltransferases, which are involved in these metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nucleoside Phosphate Derivatives
Compound Name Key Structural Features Stability & Bioavailability Biological Activity Reference
Sodium (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(bisphosphate)-tetrahydrofuran-3-yl Sodium salt, bisphosphate, no lipophilic tail High water solubility; low membrane permeability Nucleotide analog for enzymatic studies
Target Triazanium Compound Triazanium salt, icosanoyl tail, bisphosphate Enhanced lipid solubility; stable in salt form Potential antiviral or anticancer agent (speculative)
Adenosine Derivatives (e.g., 8j, 8l, 9a–c) Acetylated sugar, triazole-modified purine Moderate solubility; hydrolytically stable Adenosine receptor modulation (A1/A2A)

Key Findings :

  • The icosanoyl tail in the target compound significantly improves lipophilicity (logP ~8–10 estimated) compared to sodium-based nucleoside phosphates .
  • Triazanium cation enhances salt stability versus neutral triazanes, which decompose to diazene and ammonia .
Triazanium and Triazole/Triazine Derivatives
Compound Name Core Structure Functional Groups Stability & Reactivity Applications Reference
Triazanium Sulfate NH₂NHNH₃⁺ + SO₄²⁻ Inorganic sulfate counterion Stable in salt form; decomposes as free base Propellant research
AZD5153 Triazolopyridazine Bivalent bromodomain binder High enzymatic potency (IC₅₀ < 10 nM) BET inhibitor for oncology
Triazolotriazine-5-thiones Triazole fused with triazine Thione group, hydroxyl substituents Moderate antioxidant activity (DPPH IC₅₀ ~50–100 µM) Antioxidant drug candidates
Target Triazanium Compound Triazanium + nucleoside phosphate Icosanoyl tail, bisphosphate Stable salt; hydrolytically sensitive at phosphate Speculative: nucleotide therapy

Key Findings :

  • The target compound’s bisphosphate groups increase polarity but may limit blood-brain barrier penetration compared to AZD5153 .
  • Triazanium cation offers salt stability but lacks the redox activity seen in triazolotriazine antioxidants .
Lipophilic Conjugates
Compound Name Lipophilic Group Core Structure Solubility (logP) Applications Reference
[2-Ethoxy-3-(icosanoylamino)propyl] Phosphate Icosanoylamino Phosphate ester logP ~9 Membrane anchor
Target Triazanium Compound 2-Icosanoylsulfanylethylamino Nucleoside phosphate logP ~10 (estimated) Targeted drug delivery

Key Findings :

  • The thioether linkage in the target compound may reduce oxidative degradation compared to ester-based lipophilic conjugates .

Critical Research Insights

  • Synthesis Challenges : The compound’s stereochemical complexity (2R,3R,5R) and bisphosphate linkages require orthogonal protection strategies, similar to methods in and .
  • Stability Limitations : Hydrolytic cleavage at phosphate groups is a risk, necessitating prodrug formulations (e.g., acetylated sugars as in ) .
  • Biological Potential: The icosanoyl tail may enhance uptake in lipid-rich tissues (e.g., liver or tumors), analogous to lipid-conjugated nucleosides .

Biological Activity

The compound triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-(2-icosanoylsulfanylethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate is a complex organic molecule with potential applications in biochemical research and pharmaceuticals. Its intricate structure includes multiple functional groups, particularly a phosphate moiety, which may influence its biological activity.

Research indicates that triazene compounds, which share structural similarities with the triazanium compound, exhibit significant biological activities. These include:

  • Anticancer Properties : Triazene derivatives have been shown to act as alkylating agents, disrupting DNA synthesis in cancer cells. The compound's structural features may enhance its interaction with DNA, leading to increased cytotoxicity against various cancer cell lines .
  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against bacteria and fungi. For instance, diaryltriazene-derived compounds showed promising results against Escherichia coli and Pseudomonas aeruginosa, indicating potential for treating infections caused by resistant strains .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the antiproliferative effects of triazene salts on human cancer cell lines. The results indicated strong activity against Burkitt lymphoma and colon adenocarcinoma cells, with IC50 values of 4.91 µg/mL and 5.59 µg/mL, respectively .
  • Antimicrobial Effects : Another investigation into the antimicrobial properties of triazene compounds found that they were effective against a range of microbial strains, with minimum inhibitory concentrations (MICs) as low as 0.28 μM for certain bacterial species .
  • Pharmacological Applications : The unique structure of the triazanium compound suggests potential roles in drug development, particularly in targeting specific pathways involved in inflammation and cell signaling . Its interactions with biological macromolecules are crucial for understanding its therapeutic potential.

Comparative Analysis of Related Compounds

Compound NameStructureUnique Features
TriazeneVariesAlkylating agent with anticancer properties
Adenosine Triphosphate (ATP)C₁₀H₁₃N₅O₁₄P₃Key energy carrier in cells
Cyclic Adenosine Monophosphate (cAMP)C₁₀H₁₂N₅O₁₂PImportant signaling molecule

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-(2-icosanoylsulfanylethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Reactant of Route 2
triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-(2-icosanoylsulfanylethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

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